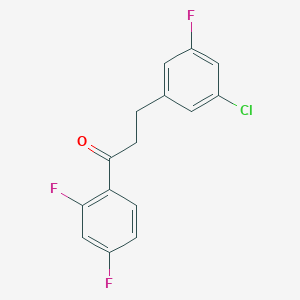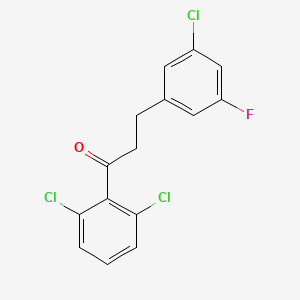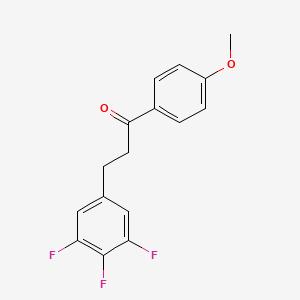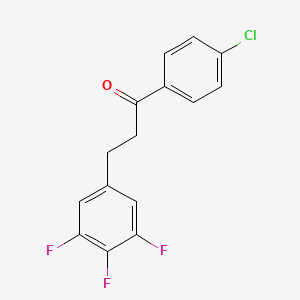
2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound appears as a very light yellow solid .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a benzophenone core with a chlorine atom on one phenyl ring and a 1,3-dioxolane group on the other . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available information.Aplicaciones Científicas De Investigación
1. Synthesis of Ortho-Functionalized Benzophenone Derivatives
Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes and its application in synthesizing new ortho-functionalized benzophenone derivatives. They found that the lithiation occurred ortho to the ketal group of the chloroaryl ring, enabling the creation of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).
2. Photochemically Initiated Reactions
Hartgerink, Laan, Engberts, and Boer (1971) studied the photochemically initiated reactions of substituted 1,3-dioxolanes and 1,3-oxathiolanes, revealing that photochemically excited benzophenone can abstract hydrogen atoms, leading to intermediate cyclic (thio)acetal radicals. This research highlights the potential of 2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in photochemical processes (Hartgerink, Laan, Engberts, & Boer, 1971).
3. Fungicidal Activities
Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones can lead to the production of compounds with high fungicidal activities. This suggests a significant application of this compound in developing fungicides (Talismanov & Popkov, 2007).
4. Synthesis of Monoprotected 1,4-Diketones
Mosca, Fagnoni, Mella, and Albini (2001) conducted research on the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone, leading to the formation of monoprotected 1,4-diketones. This study reveals the utility of this compound in synthesizing protected diketones, which are valuable in various chemical syntheses (Mosca, Fagnoni, Mella, & Albini, 2001).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
It’s known that similar compounds are very soluble in most organic solvents .
Result of Action
Similar compounds are known to exert broad-spectrum fungicidal activity .
Action Environment
It’s known that similar compounds can undergo oxidation by atmospheric oxygen in aqueous media .
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPTXWMSNILIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645123 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-43-5 |
Source


|
| Record name | Methanone, (2-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)



